Bienvenue dans la boutique en ligne BenchChem!

5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

AXL kinase gallium resistance lung adenocarcinoma

5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-63-4; molecular formula C26H23N3O; MW 393.49) is a fully substituted pyrazolo[4,3-c]quinoline derivative featuring a 4-methoxybenzyl group at N5, a methyl group at C8, and a p-tolyl substituent at C3. Identified through virtual screening of an AXL kinase homology model and designated Compound 5476423 in the primary literature, this compound was characterized as a lead anti-proliferative agent with demonstrated activity against gallium-resistant human lung adenocarcinoma (A549) cells.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 866342-63-4
Cat. No. B2432480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
CAS866342-63-4
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=C(C=C5)OC
InChIInChI=1S/C26H23N3O/c1-17-4-9-20(10-5-17)25-23-16-29(15-19-7-11-21(30-3)12-8-19)24-13-6-18(2)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
InChIKeyUGRDONWVHDPVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-63-4): A Pyrazolo[4,3-c]quinoline Lead for Gallium-Resistant Lung Cancer Research Procurement


5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866342-63-4; molecular formula C26H23N3O; MW 393.49) is a fully substituted pyrazolo[4,3-c]quinoline derivative featuring a 4-methoxybenzyl group at N5, a methyl group at C8, and a p-tolyl substituent at C3 [1]. Identified through virtual screening of an AXL kinase homology model and designated Compound 5476423 in the primary literature, this compound was characterized as a lead anti-proliferative agent with demonstrated activity against gallium-resistant human lung adenocarcinoma (A549) cells [1][2]. It is catalogued in MeSH (Unique ID C000596679) with the annotation "potential anti-proliferative effects on gallium-resistant lung cancer" and in PubChem under CID 2135363 [2][3].

Why Generic Substitution of 5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline with In-Class Pyrazoloquinolines Fails: Key Differentiation Drivers for Scientific Procurement


In-class pyrazolo[4,3-c]quinoline analogs cannot be freely interchanged with 5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline (Compound 5476423) due to three structural determinants that directly govern its distinct pharmacological profile. First, the N5-(4-methoxybenzyl) substituent is critical for AXL pathway-directed activity; the unsubstituted core scaffold 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1030132-81-0) lacks this substituent and has no reported anti-proliferative activity in gallium-resistant models [1]. Second, regioisomers such as 1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-44-3), which bear the aryl group at N1 rather than N5, present a different conformational presentation to the AXL kinase binding site, as demonstrated by the virtual screening workflow that specifically identified the N5-substituted scaffold [1]. Third, even among pyrazoloquinolines with documented biological activity (e.g., SCH51344, a pyrazolo[3,4-b]quinoline RAS-transformation inhibitor), the distinct ring fusion pattern ([4,3-c] vs. [3,4-b]) and substitution vector result in fundamentally different target engagement profiles [2]. These structural features translate into quantifiable performance differences detailed in Section 3.

Product-Specific Quantitative Evidence Guide: 5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline — Comparator-Anchored Differentiation Data for Procurement Decisions


Anti-Proliferative Potency in Gallium-Resistant Lung Cancer: 80-Fold Superiority Over GaAcAc Baseline

Compound 5476423 exhibits an 80-fold greater anti-proliferative potency than gallium acetylacetonate (GaAcAc) in gallium-resistant (R) human lung adenocarcinoma A549 cells, establishing it as a lead compound with markedly superior activity against the resistant phenotype [1]. This fold-change was derived from IC50 values measured in R-cells, representing a direct quantitative comparison within the same experimental system. The 80-fold improvement is substantially larger than the 13-fold improvement observed for the co-identified lead compound 7919469 (a naphthalene/tetrazole chemotype), indicating a 6.2-fold potency advantage for 5476423 over the next-best hit from the same virtual screening campaign [1]. This finding is corroborated by a subsequent independent review citing the same 80-fold value [2].

AXL kinase gallium resistance lung adenocarcinoma anti-proliferative virtual screening

Combination Efficacy with GaAcAc: 2-Fold Chemosensitization of Gallium-Resistant A549 Cells

When co-administered with gallium acetylacetonate (GaAcAc), Compound 5476423 increased the efficacy of GaAcAc against gallium-resistant (R) A549 cells by 2-fold, demonstrating a chemosensitization effect that partially reverses the resistance phenotype [1]. In contrast, the comparator lead Compound 7919469 increased GaAcAc efficacy by only 1.2-fold under identical conditions, representing a 1.67-fold superior chemosensitization capacity for 5476423 [1]. This combination effect is mechanistically consistent with the observed suppression of elevated AXL protein expression in R-cells by 5476423, suggesting that the compound targets the resistance mechanism itself rather than merely exerting additive cytotoxicity [1].

combination therapy chemosensitization gallium resistance drug synergy AXL pathway

AXL Protein Expression Suppression: Mechanistic Differentiation from Naphthalene/Tetrazole Chemotype 7919469

Gallium-resistant (R) A549 cells exhibit elevated AXL protein expression compared to gallium-sensitive (S) cells, and treatment with Compound 5476423 significantly suppressed this elevated AXL protein level [1]. This suppression was observed alongside the anti-proliferative effects, providing mechanistic evidence that 5476423 engages the AXL pathway at the protein expression level. While the primary study also reported AXL suppression by 7919469, no quantitative head-to-head comparison of the degree of AXL suppression between the two compounds was published [1]. The pyrazolo[4,3-c]quinoline scaffold of 5476423 represents a structurally distinct chemotype from the naphthalene/tetrazole scaffold of 7919469, with the former classified under Pyrazoles/Quinolines and the latter under Naphthalenes/Tetrazoles in MeSH indexing [2][3], indicating orthogonal chemical space and potentially differential selectivity profiles.

AXL receptor tyrosine kinase protein expression biomarker suppression resistance mechanism target engagement

Acetylcholinesterase Inhibitory Activity: Secondary Pharmacological Profile in the Early Micromolar Range

An independent in vitro study reported that Compound 5476423 inhibits acetylcholinesterase (AChE) within the early micromolar range, with Michaelis-Menten kinetics analysis demonstrating that the compound decreases the maximum velocity (Vmax) of the acetylcholine hydrolysis reaction catalyzed by AChE [1]. This secondary activity profile, while not directly compared to the anti-proliferative potency in the same study, indicates a polypharmacological potential that is not reported for the comparator Compound 7919469 or for the unsubstituted core scaffold 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline [2]. The early micromolar AChE inhibition places 5476423 in a potency range relevant for CNS-targeted probe development, though this activity is approximately three orders of magnitude weaker than clinical AChE inhibitors such as donepezil (IC50 ~5-10 nM).

acetylcholinesterase Alzheimer's disease enzyme kinetics multi-target profiling CNS

Physicochemical Differentiation: N5-(4-Methoxybenzyl) Substitution Drives Lipophilicity and Topological Polar Surface Area Relative to Core Scaffold

The N5-(4-methoxybenzyl) substituent on Compound 5476423 confers a computed XLogP3 of 4.9 and a topological polar surface area (TPSA) of 39.9 Ų, representing a substantial increase in lipophilicity compared to the unsubstituted core scaffold 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1030132-81-0; MW 273.33; C18H15N3), which has a predicted LogP of approximately 2.4-3.5 based on structurally analogous 2,4-dimethyl-2H-pyrazolo[4,3-c]quinoline (LogP 2.43) [1][2]. The N5-(4-methoxybenzyl) group adds approximately 120 Da to the molecular weight (273 → 393 Da) and introduces two additional hydrogen bond acceptors (total: 3 vs. 2 for the core scaffold), altering the drug-likeness profile. Compared to the regioisomer 1-(4-methoxyphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932488-44-3; MW 379.46; C25H21N3O), which differs by the position of aryl attachment (N1 vs. N5) and lacks the benzylic methylene spacer, 5476423 presents a distinct spatial orientation of the 4-methoxyphenyl group that is expected to influence target binding geometry .

lipophilicity drug-likeness LogP TPSA physicochemical properties ADME

Best Research and Industrial Application Scenarios for 5-(4-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline — Evidence-Linked Use Cases for Scientific Procurement


AXL Kinase Pathway Probe Development in Gallium-Resistant Non-Small Cell Lung Cancer (NSCLC) Models

Compound 5476423 is optimally deployed as a chemical probe for investigating AXL kinase-mediated gallium resistance mechanisms in NSCLC. Its 80-fold anti-proliferative potency advantage over GaAcAc in gallium-resistant A549 cells [1] enables robust dose-response studies at low micromolar concentrations, while its 6.2-fold superiority over the alternative lead 7919469 ensures that observed AXL pathway effects are not confounded by weak target engagement. Researchers should prioritize this compound when establishing AXL-dependent biomarker assays (e.g., phospho-AXL ELISA, AXL protein western blot) in resistant versus sensitive A549 isogenic pairs, as AXL protein suppression by 5476423 has been experimentally confirmed in the R-cell model [1].

Combination Therapy Screening: GaAcAc Chemosensitization in Resistant Lung Adenocarcinoma

The 2-fold chemosensitization of GaAcAc by 5476423 against gallium-resistant A549 cells [1] supports its use as a reference compound in combination screening campaigns aimed at identifying synergistic partners for gallium-based chemotherapy. Unlike 7919469, which provides only 1.2-fold chemosensitization, 5476423's combination index is sufficiently large to enable statistically significant detection of additivity, synergy, or antagonism in checkerboard or Chou-Talalay combination assays. Procurement of 5476423 is warranted for laboratories seeking a validated positive control for AXL-targeted combination studies in resistant NSCLC models.

Scaffold-Hopping Benchmarking in Pyrazoloquinoline Medicinal Chemistry Programs

As the most comprehensively characterized pyrazolo[4,3-c]quinoline with N5-(4-methoxybenzyl) substitution in the gallium-resistant lung cancer context, 5476423 serves as a benchmark compound for medicinal chemistry teams exploring scaffold-hopping strategies. Its distinct chemotype (Pyrazoles/Quinolines [2]) relative to the naphthalene/tetrazole comparator 7919469, combined with its computed XLogP3 of 4.9 and TPSA of 39.9 Ų [3], provides a reference point for designing analogs with improved physicochemical properties while retaining AXL pathway activity. The comparison between N5-substituted 5476423 and N1-substituted regioisomer CAS 932488-44-3 further enables structure-activity relationship (SAR) exploration of substitution position effects on target binding.

Multi-Target Profiling: AChE Counter-Screening for CNS Safety Assessment

The early micromolar acetylcholinesterase inhibitory activity of 5476423 [4] makes it a suitable reference compound for counter-screening panels assessing cholinergic off-target liability in AXL inhibitor development programs. Research groups developing brain-penetrant pyrazoloquinoline AXL inhibitors should procure 5476423 to benchmark AChE selectivity windows (AXL IC50 vs. AChE IC50) and to validate that structural modifications do not inadvertently enhance cholinergic activity. This secondary pharmacology profile is absent from the published literature for 7919469 and the core scaffold, making 5476423 uniquely positioned for this application.

Quote Request

Request a Quote for 5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.